N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a bromophenyl group, and a diphenylpyrimidinyl moiety, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 4,6-diphenylpyrimidine-2-thiol in the presence of a suitable base to yield the final product. The reaction conditions often include solvents like ethanol or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it could inhibit the activity of certain kinases or disrupt the function of membrane proteins, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in various organic syntheses.
Disilanes: Organosilicon compounds with unique electronic properties.
1-(4-Fluorophenyl)piperazine: A compound with applications in medicinal chemistry.
Uniqueness
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetamide stands out due to its complex structure, which combines multiple functional groups and aromatic systems
Properties
Molecular Formula |
C27H19BrN4OS2 |
---|---|
Molecular Weight |
559.5 g/mol |
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(4,6-diphenylpyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C27H19BrN4OS2/c28-21-13-11-20(12-14-21)24-16-34-27(31-24)32-25(33)17-35-26-29-22(18-7-3-1-4-8-18)15-23(30-26)19-9-5-2-6-10-19/h1-16H,17H2,(H,31,32,33) |
InChI Key |
XGVUOZZZSCATLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
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